molecular formula C17H16O4S B2785271 3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone CAS No. 866051-38-9

3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone

Cat. No.: B2785271
CAS No.: 866051-38-9
M. Wt: 316.37
InChI Key: RPXZLVLKXKKFOQ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone is a complex organic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique structural features and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone typically involves multiple steps, starting with the formation of the chromene core. One common approach is the cyclization of substituted resorcinol derivatives with malononitrile under electrophilic substitution conditions. The resulting intermediate undergoes further functionalization to introduce the sulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the chromene ring to its corresponding quinone derivatives.

  • Reduction: : Reduction of the sulfonyl group to sulfonic acid derivatives.

  • Substitution: : Replacement of the sulfonyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Sulfonic acid derivatives.

  • Substitution: : A wide range of functionalized derivatives based on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromene core is particularly useful in the development of new organic materials with unique properties.

Biology

In biological research, 3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine

The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone exerts its effects involves its interaction with specific molecular targets. The chromene core can bind to enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound's ability to interact with biological molecules, leading to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

  • Chromone: : A closely related compound with a similar chromene core but lacking the sulfonyl group.

  • Coumarin: : Another chromene derivative known for its biological activities.

  • Benzimidazole: : A heterocyclic compound that shares structural similarities with the sulfonyl group.

Uniqueness

3,4-Dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone stands out due to its unique combination of the chromene core and the sulfonyl group. This combination provides enhanced biological activity and chemical reactivity compared to its similar counterparts.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-4-yl-(4-methylphenyl)sulfonylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4S/c1-12-6-8-13(9-7-12)22(19,20)17(18)15-10-11-21-16-5-3-2-4-14(15)16/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXZLVLKXKKFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=O)C2CCOC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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